molecular formula C13H26N2O2 B6189890 tert-butyl N-methyl-N-[(1r,4r)-4-(aminomethyl)cyclohexyl]carbamate CAS No. 2423977-52-8

tert-butyl N-methyl-N-[(1r,4r)-4-(aminomethyl)cyclohexyl]carbamate

Cat. No.: B6189890
CAS No.: 2423977-52-8
M. Wt: 242.4
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Description

tert-Butyl N-methyl-N-[(1r,4r)-4-(aminomethyl)cyclohexyl]carbamate: is a chemical compound that features a tert-butyl group, a methyl group, and a cyclohexyl ring with an aminomethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-methyl-N-[(1r,4r)-4-(aminomethyl)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with N-methyl-N-[(1r,4r)-4-(aminomethyl)cyclohexyl]amine. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-methyl-N-[(1r,4r)-4-(aminomethyl)cyclohexyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed:

    Oxidation: Oxidized derivatives of the cyclohexyl ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the aminomethyl group.

Scientific Research Applications

Chemistry: tert-Butyl N-methyl-N-[(1r,4r)-4-(aminomethyl)cyclohexyl]carbamate is used as a building block in organic synthesis

Biology: In biological research, this compound can be used to study the effects of structural modifications on biological activity. It may serve as a model compound for investigating the interactions between small molecules and biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may be exploited to develop compounds with specific biological activities, such as enzyme inhibitors or receptor modulators.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-[(1r,4r)-4-(aminomethyl)cyclohexyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

  • tert-Butyl N-methyl-N-[(1r,4r)-4-(hydroxymethyl)cyclohexyl]carbamate
  • tert-Butyl N-methyl-N-[(1r,4r)-4-(methoxymethyl)cyclohexyl]carbamate
  • tert-Butyl N-methyl-N-[(1r,4r)-4-(chloromethyl)cyclohexyl]carbamate

Comparison: tert-Butyl N-methyl-N-[(1r,4r)-4-(aminomethyl)cyclohexyl]carbamate is unique due to the presence of the aminomethyl group, which imparts distinct reactivity and biological activity compared to its analogs

Properties

CAS No.

2423977-52-8

Molecular Formula

C13H26N2O2

Molecular Weight

242.4

Purity

95

Origin of Product

United States

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